molecular formula C8H12N2O2 B14684374 Pyrazine, 2,5-dimethoxy-3,6-dimethyl- CAS No. 33870-83-6

Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

Cat. No.: B14684374
CAS No.: 33870-83-6
M. Wt: 168.19 g/mol
InChI Key: OVOUCQNUADXIQC-UHFFFAOYSA-N
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Description

Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- typically involves the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts. Another method includes the self-condensation of aminoacetone, followed by oxidation with mercury chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2,5-dimethoxy-3,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazine ring.

Scientific Research Applications

Chemistry

In chemistry, Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain microorganisms and cancer cells .

Medicine

In the pharmaceutical industry, Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is an important intermediate for the synthesis of drugs, particularly those used in the treatment of tuberculosis. It is a key component in the production of pyrazinamide, a drug that combats Mycobacterium tuberculosis infections .

Industry

This compound is also utilized in the fragrance industry, where it adds depth and complexity to perfumes and personal care products. Its distinct odor and flavor make it valuable in the food and beverage industry as well .

Mechanism of Action

The mechanism of action of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- involves its interaction with molecular targets and pathways within cells. In its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. As an anticancer agent, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility and make it suitable for specific applications in various industries.

Conclusion

Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is a versatile compound with significant potential in scientific research, medicine, and industry. Its unique chemical structure and reactivity make it valuable for various applications, from drug synthesis to fragrance production. Further research into its properties and mechanisms of action may uncover even more uses for this intriguing compound.

Properties

CAS No.

33870-83-6

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2,5-dimethoxy-3,6-dimethylpyrazine

InChI

InChI=1S/C8H12N2O2/c1-5-7(11-3)10-6(2)8(9-5)12-4/h1-4H3

InChI Key

OVOUCQNUADXIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)OC)C)OC

Origin of Product

United States

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